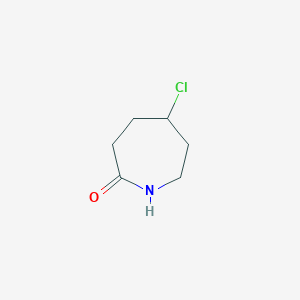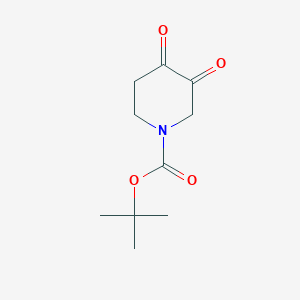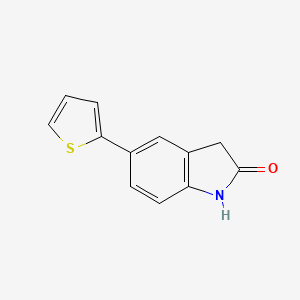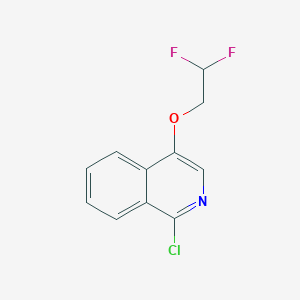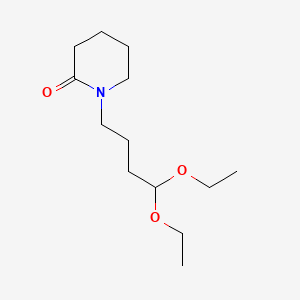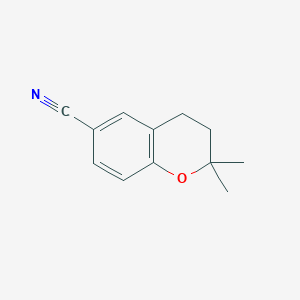
2,2-Dimethylchromane-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylchromane-6-carbonitrile is a substituted benzopyran compound It is known for its unique chemical structure, which includes a cyano group at the 6th position and two methyl groups at the 2nd position of the benzopyran ring
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylchromane-6-carbonitrile can be synthesized through the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
2,2-Dimethylchromane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: Substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include epoxides, reduced derivatives, and substituted benzopyrans. For example, this compound can be used in the synthesis of 3,4-epoxy-6-cyano-2,2-dimethylchromene via epoxidation .
科学研究应用
2,2-Dimethylchromane-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethylchromane-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit histone deacetylase, leading to antiproliferative activity against cancer cell lines . The cyano group and the benzopyran ring play crucial roles in its biological activity.
相似化合物的比较
2,2-Dimethylchromane-6-carbonitrile can be compared with other similar compounds, such as:
2,2-Dimethylchromene: Lacks the cyano group, resulting in different chemical and biological properties.
6-Cyano-2,2-dimethylchromene: Similar structure but different reactivity and applications.
3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran:
The presence of the cyano group in this compound makes it unique and imparts specific chemical and biological properties that are not observed in its analogs.
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C12H13NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
NBUWNTIATBQVDR-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=C(O1)C=CC(=C2)C#N)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[N-(3-chlorophenyl)formimidoyl]phenol](/img/structure/B8752918.png)
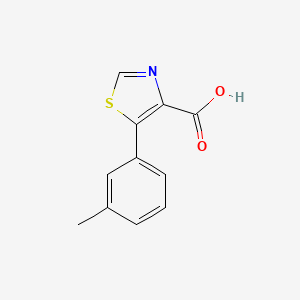
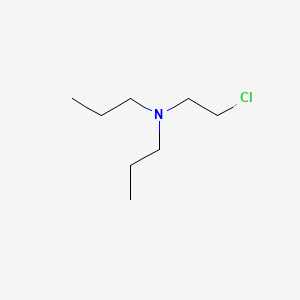
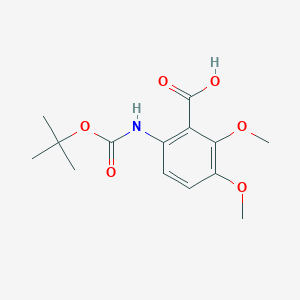
![N-{2-[bis(propan-2-yl)amino]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B8752944.png)

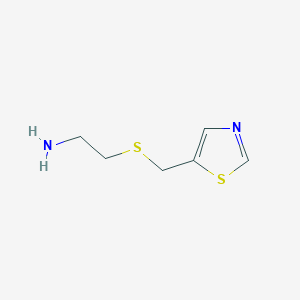
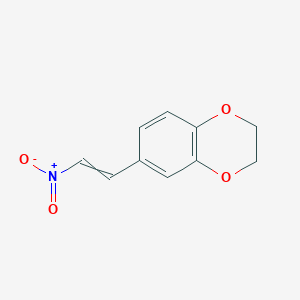
amino}-6-hydroxyhex yl]-Nalpha-(methoxycarbonyl)-beta-phenyl-L-phenylalaninamide](/img/structure/B8752964.png)
